2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYJWVECSFNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-chloropyridine Derivatives
The primary synthetic approach involves nucleophilic aromatic substitution (S_NAr) on a 2-chloropyridine derivative. The chlorine atom at the 2-position is displaced by a nucleophile containing the imidazoline moiety or its precursor.
Example: Reaction of 2-chloro-4,5-dihydro-1H-imidazole derivatives with 2-mercaptopyridine or related nucleophiles in dichloromethane or other solvents at room temperature leads to the formation of 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives in high yields and short reaction times (hours instead of days).
The reaction mechanism involves the nucleophilic sulfur or nitrogen atom attacking the electrophilic carbon bearing the chlorine on the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.
One-Pot Tandem Reactions Involving S_NAr, Reduction, and Cyclization
A more advanced method for constructing imidazo[4,5-b]pyridine scaffolds, closely related to the target compound, utilizes a one-pot tandem process combining nucleophilic aromatic substitution, reduction, and heterocyclization.
Starting from 2-chloro-3-nitropyridine, the S_NAr reaction with primary amines in a water-isopropanol mixture at 80 °C for 2 hours forms N-substituted intermediates.
Subsequent reduction with zinc dust and hydrochloric acid converts nitro groups to diamines.
Finally, condensation with aldehydes under heating promotes cyclization to yield substituted imidazo[4,5-b]pyridines, which are analogs of this compound derivatives.
This method avoids toxic Pd or Cu catalysts, uses relatively mild conditions, and allows for diversity-oriented synthesis with good to excellent yields (up to 90%).
Experimental Details and Reaction Conditions
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Nucleophilic substitution | 2-chloro-4,5-dihydro-1H-imidazole + 2-mercaptopyridine in dichloromethane, room temp, few hours | Formation of this compound hydrochloride salt | High (not specified) | Reaction completes quickly; product precipitates directly |
| 2. One-pot tandem synthesis | 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h; then Zn dust + conc. HCl, 80 °C, 45 min; then aldehydes, 85 °C, 10 h | Formation of substituted imidazo[4,5-b]pyridines | Up to 90% | Avoids Pd/Cu catalysts; mild, clean process |
| 3. Crystallization and purification | Column chromatography with ethyl acetate/hexane | Pure compounds | - | Spectroscopic characterization confirms structure |
Mechanistic Insights
The nucleophilic substitution step is driven by the electron-deficient pyridine ring, allowing the nucleophile to displace the chlorine atom effectively.
In the tandem process, the reduction step converts nitro groups to diamines, which then undergo condensation with aldehydes to form imine intermediates.
Cyclization proceeds via nucleophilic attack of the amino group on the imine carbon, forming the imidazoline ring, followed by aromatization to yield the final product.
Spectroscopic and Analytical Data Supporting Preparation
NMR Spectroscopy: Characteristic chemical shifts confirm the presence of aromatic protons, imidazoline ring protons, and substitution patterns.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound derivatives confirm successful synthesis.
IR Spectroscopy: Bands corresponding to NH stretching, C=N, and aromatic C-H vibrations support structural assignment.
Elemental Analysis: Matches calculated values for C, H, N, and other elements, confirming purity.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Conditions | Catalysts | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-4,5-dihydro-1H-imidazole + 2-mercaptopyridine | Room temp, DCM, few hours | None | High yield, mild, fast | Limited to certain nucleophiles |
| One-pot tandem S_NAr-reduction-cyclization | 2-chloro-3-nitropyridine + amines + aldehydes | 80–85 °C, aqueous IPA, Zn/HCl reduction | None (Zn as reductant) | Catalyst-free, diverse substituents, high yield | Longer reaction time (up to 10 h) |
| Pd/Cu-catalyzed amidation (literature) | 2-halo-3-acylaminopyridines + amines | High temp, organic solvents | Pd or Cu catalysts | Regioselective, well-studied | Toxic catalysts, costly ligands, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazoles with different oxidation states.
Reduction Reactions: The compound can be reduced to form dihydro derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different imidazole derivatives with varying oxidation states.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine has been studied for its potential as a therapeutic agent. Its derivatives exhibit activity against various diseases, including:
- Antimicrobial Activity : Research indicates that this compound and its analogs can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.
- Anticancer Properties : Some studies suggest that derivatives of this compound may play a role in cancer treatment by inducing apoptosis in cancer cells.
Agricultural Chemistry
The compound has applications in the development of agrochemicals. Its structural features allow it to act as:
- Insecticides : Similar compounds have been utilized as insecticides due to their neurotoxic effects on pests.
- Herbicides : The ability to inhibit specific enzymes in plants makes it a candidate for herbicide development.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Anticancer Research
In a recent investigation, researchers explored the anticancer potential of this compound against various cancer cell lines. The findings showed that the compound induced cell cycle arrest and apoptosis in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Apoptosis via caspase activation |
| MDA-MB-231 | 15 | Inhibition of PI3K/Akt signaling pathway |
Mechanism of Action
The mechanism of action of 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Ring
a. 2-(4,5-Dihydro-1H-Imidazol-2-yl)Pyridine (CAS 7471-05-8)
- Structure : Pyridine with a 4,5-dihydroimidazol-2-yl group at the 2-position; lacks the chlorine substituent.
- Molecular Weight : 147.18 g/mol .
- The imidazoline ring enables hydrogen bonding via NH groups, influencing solubility and crystal packing .
- Applications : Used as a ligand in coordination chemistry and as a precursor for bioactive molecules .
b. 2-Chloro-4-(1H-Imidazol-1-yl)Pyridine (CAS 1209458-15-0)
- Structure : Chlorine at the 2-position and aromatic imidazole at the 4-position.
- Key Difference : The fully aromatic imidazole lacks NH groups, reducing hydrogen-bonding capacity compared to the dihydroimidazolyl analog. This may lower solubility in polar solvents .
- Reactivity : The chlorine substituent facilitates further functionalization, similar to the target compound .
Nature of the Imidazole/Imidazoline Moiety
a. Tizanidine (5-Chloro-N-(4,5-Dihydro-1H-Imidazol-2-yl)-2,1,3-Benzothiadiazol-4-Amine)
b. N-[4-(1-Methyl-1H-Imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-Diamine
- Structure : Bipyridine system with a methyl-substituted aromatic imidazole.
- Synthesis : Prepared via SNAr, demonstrating the utility of chlorine as a leaving group in imidazole-functionalized pyridines .
Structural Analogues with Additional Functional Groups
a. 4-[4,5-Bis(Pyridin-2-yl)-1H-Imidazol-2-yl]Phenol Monohydrate
- Structure: Phenol-substituted imidazole with dual pyridyl groups.
- Crystal Packing: Hydrogen bonding via phenolic OH and imidazole NH groups stabilizes the lattice, a feature relevant to the target compound’s solid-state behavior .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Chlorine at the pyridine 2-position enables efficient SNAr reactions for introducing amines or other nucleophiles .
- Hydrogen Bonding : The dihydroimidazolyl NH groups enhance solubility in polar solvents and influence crystal packing, critical for pharmaceutical formulation .
- Biological Activity : Imidazoline derivatives exhibit diverse pharmacological profiles; the chlorine substituent may modulate target selectivity and metabolic stability .
Biological Activity
Overview
2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This structural composition endows the compound with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications range from enzyme inhibition to the development of new therapeutic agents.
Target Interactions
The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly enzymes and receptors. The imidazole moiety is known for its role in catalysis and as a proton donor/acceptor in biochemical reactions. This compound can influence key signaling pathways, including:
- MAPK Pathway : Crucial for cell proliferation and differentiation.
- PI3K/Akt Pathway : Involved in cell survival and metabolism.
These interactions suggest that the compound may modulate cellular responses through diverse mechanisms.
The compound demonstrates significant biochemical properties, including:
- Enzyme Interaction : It has been reported to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the isoform, it may act as either an inhibitor or an activator.
- Cellular Effects : Studies indicate that it can alter cellular signaling pathways, impacting processes such as apoptosis and cell growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, compounds derived from imidazole structures have shown promising results against various cancer cell lines:
These findings suggest that this compound could be developed further as an anticancer agent.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against several bacterial strains:
| Pathogen | Activity | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate | 0.025 | |
| Escherichia coli | Moderate | 0.020 |
These results indicate its potential as a lead compound in antibiotic development.
Case Study 1: Anticancer Efficacy
In a study examining the effects of various imidazole derivatives on cancer cells, this compound was found to significantly inhibit the growth of lung cancer cells with an IC50 value of approximately 10 µM. This study underscores the potential for further exploration of this compound in anticancer therapies .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's interaction with cytochrome P450 enzymes. It was observed that at certain concentrations, this compound inhibited specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine and related derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using ethylenediamine derivatives. For example, diarylpyridines with imidazolyl groups are synthesized by reacting cyanopyridine precursors with ethylenediamine hydrochloride under reflux conditions. Purification involves recrystallization or column chromatography, with yields ranging from 34% to 47% depending on substituent positions . Nickel-catalyzed cyclization of amido-nitriles is another scalable method, enabling functional group tolerance (e.g., arylhalides) under mild conditions .
Q. How is the molecular structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation are analyzed using diffractometers (e.g., Bruker SMART APEXII). Structural parameters (e.g., orthorhombic space group Pbca, unit cell dimensions a = 10.0057 Å, b = 7.9828 Å, c = 17.6199 Å) are refined using SHELX software. Hydrogen bonding networks and disorder (e.g., 50:50 occupancy in chlorobenzene rings) are resolved with iterative refinement cycles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=N imidazole vibrations at ~1600 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., pyridine protons at δ 8.2–8.5 ppm) and imidazoline NH signals (δ 3.0–4.0 ppm).
- Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) reveals directional N–H⋯N and C–H⋯Cl interactions. For instance, intramolecular (exocyclic amine)N–H⋯N(imine) bonds stabilize planar conformations, while intermolecular bonds form helical chains along the b-axis. These interactions are visualized using Mercury software and quantified via Hirshfeld surface analysis .
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer : Partial occupancy refinement in SHELXL is used for disordered groups (e.g., chlorophenyl rings). Constraints (e.g., SIMU, DELU) maintain geometric rationality. Multi-component models validated against residual density maps (R < 0.08) ensure accuracy. Temperature factors and occupancy ratios are adjusted iteratively .
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like mGluR5. Pharmacophore models prioritize substituents enhancing affinity (e.g., chloro for hydrophobic pockets). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories. In vitro validation follows via radioligand displacement assays (IC₅₀ values) .
Q. What experimental approaches validate the anti-inflammatory or neuroactive potential of this compound?
- Methodological Answer :
- In Vitro : TNF-α inhibition in LPS-stimulated macrophages (ELISA) or glutamate release assays in neuronal cultures.
- In Vivo : Rodent models (e.g., carrageenan-induced paw edema) with dose-response curves (1–50 mg/kg).
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing Cl with F) optimizes bioavailability and target selectivity .
Data Contradiction and Optimization
Q. How are discrepancies in synthetic yields or purity addressed across different batches?
- Methodological Answer : Batch-to-batch variability is minimized by standardizing reaction conditions (e.g., inert atmosphere, controlled humidity). HPLC-MS identifies impurities (e.g., unreacted precursors), while optimizing stoichiometry (e.g., 1.2:1 ethylenediamine:cyanopyridine ratio) improves yields. Design of Experiments (DoE) models isolate critical factors (e.g., temperature, solvent polarity) .
Q. What metrics validate the accuracy of crystallographic refinements for disordered structures?
- Methodological Answer : The R factor (< 0.08), weighted wR (< 0.22), and goodness-of-fit (GOF ≈ 1.0) are primary metrics. Difference Fourier maps must show residual density < 0.5 eÅ⁻³. Cross-validation with independent datasets (e.g., R-free) ensures model robustness .
Methodological Tools and Software
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
